2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
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Overview
Description
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol is an organic compound with a complex structure that includes a phenol group, a tert-butyl group, and a methyl-octyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives followed by amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield alkylated phenols.
Scientific Research Applications
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the tert-butyl group can influence the compound’s steric properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-hexyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-decyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl-octyl-amino group enhances its solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
35687-08-2 |
---|---|
Molecular Formula |
C26H40ClNO |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
4-tert-butyl-2-[[methyl(octyl)amino]methyl]-6-phenylphenol;hydrochloride |
InChI |
InChI=1S/C26H39NO.ClH/c1-6-7-8-9-10-14-17-27(5)20-22-18-23(26(2,3)4)19-24(25(22)28)21-15-12-11-13-16-21;/h11-13,15-16,18-19,28H,6-10,14,17,20H2,1-5H3;1H |
InChI Key |
QJTOAPDGSSREBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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